5'-Fluoro-2'-hydroxyacetophenone

Catalog No.
S704854
CAS No.
394-32-1
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Fluoro-2'-hydroxyacetophenone

CAS Number

394-32-1

Product Name

5'-Fluoro-2'-hydroxyacetophenone

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)ethanone

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3

InChI Key

KOFFXZYMDLWRHX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)F)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)O

5'-Fluoro-2'-hydroxyacetophenone is an aromatic hydroxy ketone characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring. Its chemical formula is C₈H₇F O₂, and it has a molecular weight of approximately 154.14 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis, due to its unique structural features that influence its reactivity and biological activity.

Precursor for the Synthesis of Complex Molecules

One primary application of 5'-F-2'-OH-AcPh lies in its role as a precursor for the synthesis of more complex molecules. Due to the presence of both a reactive ketone group (C=O) and a hydroxyl group (OH), it can participate in various chemical reactions to form diverse structures.

  • A study published in the journal "Tetrahedron Letters" describes the use of 5'-F-2'-OH-AcPh as a starting material for the synthesis of 3-hydroxy and 3-methoxyflavones, which are classes of naturally occurring bioactive compounds with potential anti-inflammatory and antioxidant properties [].
  • Similarly, another study explores its application in the synthesis of 3-hydroxy and 3-methoxy 2-styrylchromones, another group of bioactive molecules exhibiting potential antitumor activity [].

These examples highlight the potential of 5'-F-2'-OH-AcPh as a versatile building block for the construction of complex molecules with potential applications in medicinal chemistry and drug discovery.

Potential Biological Activity

While research on the specific biological activity of 5'-F-2'-OH-AcPh itself is limited, its structural similarity to other bioactive molecules has led to some investigations in this area.

  • Due to the presence of the fluorine atom and the hydroxyl group, 5'-F-2'-OH-AcPh shares some characteristics with known enzyme inhibitors. However, further studies are needed to confirm its inhibitory potential against specific enzymes and assess its potential therapeutic applications [].

  • Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.
  • Substitution: The hydroxyl group can engage in substitution reactions, allowing it to be replaced by other functional groups under suitable conditions.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using agents like potassium permanganate or chromium trioxide.

These reactions facilitate the compound's use as a building block in synthesizing more complex organic molecules.

The biological activity of 5'-Fluoro-2'-hydroxyacetophenone has been explored in various studies. It interacts with enzymes and proteins, influencing their activity and function. For instance, it has been shown to modulate cellular signaling pathways, gene expression, and metabolic processes. The compound's structure allows it to bind specifically to biomolecules, potentially inhibiting or activating enzyme functions, which may lead to therapeutic applications in treating diseases .

5'-Fluoro-2'-hydroxyacetophenone can be synthesized through several methods:

  • Claisen-Schmidt Condensation: This method involves the reaction of 2-hydroxyacetophenone with a suitable fluorinated reagent under basic conditions.
  • Mechanochemical Synthesis: Recent studies have demonstrated the efficiency of ball milling techniques for synthesizing this compound, optimizing conditions such as reagent ratios and catalyst presence .

These synthesis methods highlight the versatility of 5'-Fluoro-2'-hydroxyacetophenone as a precursor for further chemical transformations.

The compound has diverse applications across various industries:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis due to its ability to modify biological activity.
  • Dyes and Pigments: Its unique structural properties make it suitable for producing various dyes and pigments.
  • Research: It is utilized in biochemical studies to investigate enzyme-catalyzed reactions and cellular processes .

Interaction studies of 5'-Fluoro-2'-hydroxyacetophenone reveal its potential effects on cellular functions. It can influence gene expression and metabolic pathways by interacting with specific biomolecules. Research indicates that this compound may alter the viability and proliferation of certain cancer cell lines, showcasing its potential as an antitumor agent .

5'-Fluoro-2'-hydroxyacetophenone can be compared with several similar compounds, each possessing unique properties:

CompoundKey Differences
4'-Chloro-3'-nitroacetophenoneContains chlorine instead of fluorine, affecting reactivity.
2'-Hydroxy-5'-nitroacetophenoneLacks the fluorine atom, influencing chemical behavior.
5'-Chloro-2'-hydroxy-3'-nitroacetophenoneContains chlorine instead of fluorine; alters binding properties.

These comparisons highlight the unique characteristics of 5'-Fluoro-2'-hydroxyacetophenone, particularly the influence of the fluorine atom on its reactivity and interactions with other molecules .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

394-32-1

Wikipedia

5'-Fluoro-2'-hydroxyacetophenone

Dates

Modify: 2023-08-15

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